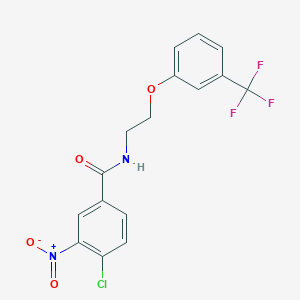
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C16H18ClFN4O and its molecular weight is 336.8. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals
Compounds similar to the specified chemical structure are key intermediates in the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol. These agents are part of a broader class of pharmaceuticals that include a specific phenylpiperidine or piperazine moiety attached to a fluorophenyl group. For instance, a synthesis approach involves the rhodium-catalyzed hydroformylation of certain allyl or propargyl alcohols, demonstrating a methodology for constructing complex pharmaceuticals from simpler chemical precursors (Botteghi et al., 2001).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, related to the compound , have been synthesized and evaluated for their effectiveness against Plasmodium falciparum, a chloroquine-resistant strain. These studies revealed the significance of structural features like the presence of a hydroxyl group, a propane chain, and a fluorine atom for antimalarial activity. The exploration of these compounds contributes to the ongoing search for new therapeutic agents against malaria (Mendoza et al., 2011).
Antipsychotic Agents
The synthesis of 5-HT2 antagonist compounds, which include variations of the phenylpiperidine structure, highlights the potential of these molecules in the development of antipsychotic medications. The structural modifications and evaluation of their bioactivity underscore the importance of these compounds in medicinal chemistry research aimed at discovering new treatments for psychiatric disorders (Watanabe et al., 1993).
Antimicrobial Activity
Research into the antimicrobial properties of triazole derivatives featuring the fluorophenyl and piperazine groups has led to the synthesis of novel compounds. These studies aim to address the need for more effective antimicrobial agents by exploring the structure-activity relationships of these molecules (Nagamani et al., 2018).
Neurokinin-1 Receptor Antagonists
Compounds structurally related to the query molecule have been identified as potent neurokinin-1 (NK1) receptor antagonists. These findings are significant for developing new therapeutic strategies for treating conditions like depression and emesis, showcasing the broad applicability of these chemical frameworks in addressing various health issues (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c17-14-3-1-12(11-15(14)18)2-4-16(23)21-8-5-13(6-9-21)22-10-7-19-20-22/h1,3,7,10-11,13H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUODBSSJKDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

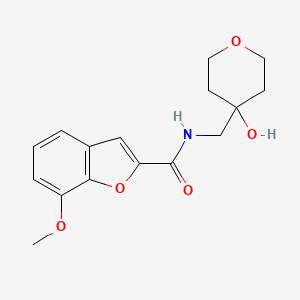
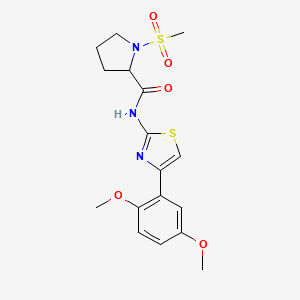
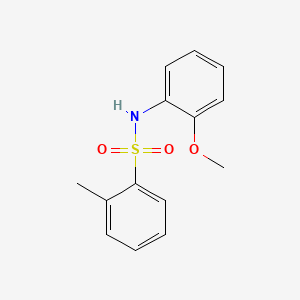
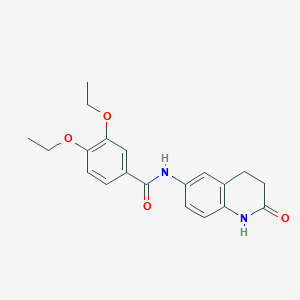
![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)

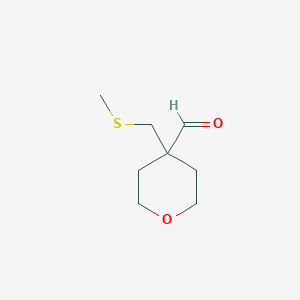
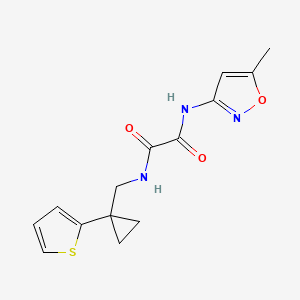
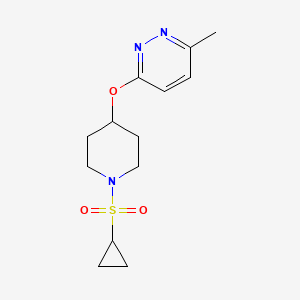
![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)
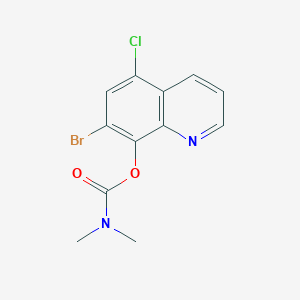
![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)
